lithium;9H-phenanthren-9-ide
Description
Lithium 9H-phenanthren-9-ide is a lithium salt derived from the deprotonation of phenanthrene at the 9-position, forming a resonance-stabilized aromatic anion. The lithium counterion contributes to high solubility in polar aprotic solvents and strong reducing capabilities .
Properties
CAS No. |
38399-78-9 |
|---|---|
Molecular Formula |
C14H9Li |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
lithium;9H-phenanthren-9-ide |
InChI |
InChI=1S/C14H9.Li/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-9H;/q-1;+1 |
InChI Key |
MBOJKYJSMHDKMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;9H-phenanthren-9-ide can be synthesized through the reaction of phenanthrene with lithium metal. The process typically involves the following steps:
Preparation of Phenanthrene Solution: Dissolve phenanthrene in anhydrous ether or tetrahydrofuran (THF) to create a solution.
Addition of Lithium Metal: Add lithium metal to the phenanthrene solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Conditions: The reaction is usually carried out at low temperatures (around -78°C) to control the reactivity of the lithium metal and ensure the formation of the desired organolithium compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. similar organolithium compounds are produced on an industrial scale using continuous flow reactors, which allow for precise control of reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;9H-phenanthren-9-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form phenanthrene derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or ether at low temperatures.
Oxidation: Oxidizing agents such as oxygen or peroxides can be used to convert this compound to phenanthrene derivatives.
Substitution: Halogenated compounds are often used as reagents in substitution reactions, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: Produces alcohols or other functionalized phenanthrene derivatives.
Oxidation: Results in the formation of phenanthrene ketones or quinones.
Substitution: Yields halogenated phenanthrene compounds or other substituted derivatives.
Scientific Research Applications
Lithium;9H-phenanthren-9-ide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Investigated for its potential use in the development of new materials with unique electronic properties.
Pharmaceutical Research: Studied for its ability to modify biologically active molecules, potentially leading to the development of new drugs.
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which lithium;9H-phenanthren-9-ide exerts its effects involves the formation of a highly reactive carbanion at the 9-position of the phenanthrene ring. This carbanion can readily react with electrophiles, facilitating the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it a powerful nucleophile. The molecular targets and pathways involved in its reactions depend on the specific electrophiles and reaction conditions used.
Comparison with Similar Compounds
Lithium 9-Methyl-9H-Fluoren-9-ide (CAS 19219-11-5)
- Molecular Formula : C₁₄H₁₁Li
- Molecular Weight : 186.18 g/mol
- Structure : A fluorene core (two fused benzene rings with a bridging methyl group) deprotonated at the 9-position.
- Key Differences :
- The fluorene system is smaller and less conjugated than phenanthrene, reducing resonance stabilization.
- The methyl group at the 9-position sterically hinders reactivity compared to unsubstituted phenanthrenide.
- Applications : Used as a strong base in organic synthesis for deprotonation and alkylation reactions .
Potassium 9H-Thioxanthen-9-ide (CAS 61574-22-9)
- Molecular Formula : C₁₃H₉KS
- Molecular Weight : 236.37 g/mol
- Structure : Thioxanthene (a sulfur-containing analog of xanthene) deprotonated at the 9-position.
- Potassium, as a larger cation, reduces solubility in nonpolar solvents compared to lithium salts.
- Applications : Catalytic intermediates in transition metal-free reductions and ligand-exchange reactions .
9H-Fluoren-9-ide Derivatives
- Example : 9H-Fluoren-9-ylmethanamine hydrochloride (CAS 1262770-68-2)
- Molecular Weight : 192.13 g/mol (for ¹³C-labeled variant)
- Structure : Fluorene-derived anion with a primary amine substituent.
- Key Differences :
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
*Theoretical values based on phenanthrene (C₁₄H₁₀) minus one proton plus lithium.
Key Research Findings
- Electronic Effects: Phenanthrenide anions exhibit extended conjugation, leading to lower redox potentials compared to fluorenides. This property is advantageous in charge-transfer complexes and battery materials .
- Solubility Trends : Lithium salts (e.g., lithium fluorenide) are more soluble in THF and DME than potassium analogs, facilitating their use in homogeneous catalysis .
- Safety Considerations : Phenanthrene derivatives (e.g., Phenanthrene-9-carbaldehyde) require careful handling due to inhalation risks; lithium salts are moisture-sensitive and pyrophoric .
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